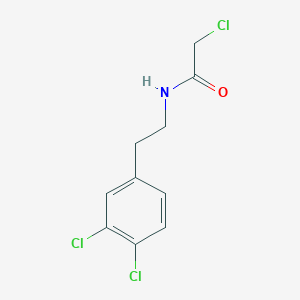
2-Chloro-N-(3,4-dichlorophenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3,4-dichlorophenethyl)acetamide, also known as DCMU, is a herbicide that is widely used in agricultural practices. It is a white crystalline powder that is soluble in organic solvents like acetone, chloroform, and ethyl acetate. DCMU is an effective herbicide that targets the photosynthetic process in plants, inhibiting the electron transport chain in photosystem II.
Mécanisme D'action
2-Chloro-N-(3,4-dichlorophenethyl)acetamide inhibits the electron transport chain in photosystem II by binding to the QB site, which is responsible for the transfer of electrons to plastoquinone. This results in the inhibition of the production of ATP and NADPH, which are essential for the synthesis of carbohydrates in plants. 2-Chloro-N-(3,4-dichlorophenethyl)acetamide also leads to the accumulation of reactive oxygen species, which can cause oxidative damage to the plant.
Biochemical and Physiological Effects:
2-Chloro-N-(3,4-dichlorophenethyl)acetamide has been shown to have a significant effect on the photosynthetic process in plants. It inhibits the production of ATP and NADPH, which are essential for the synthesis of carbohydrates. This leads to a reduction in plant growth and yield. 2-Chloro-N-(3,4-dichlorophenethyl)acetamide also causes oxidative damage to the plant, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(3,4-dichlorophenethyl)acetamide is a useful tool for studying the photosynthetic process in plants. It is a potent herbicide that targets photosystem II, making it an effective tool for investigating the mechanisms of photosynthesis. However, 2-Chloro-N-(3,4-dichlorophenethyl)acetamide has some limitations for lab experiments. It is toxic to humans and animals, and it can cause environmental pollution if not handled properly. Additionally, 2-Chloro-N-(3,4-dichlorophenethyl)acetamide is not effective against all plant species, and some plants have developed resistance to it.
Orientations Futures
Future research on 2-Chloro-N-(3,4-dichlorophenethyl)acetamide should focus on developing new herbicides that target photosystem II. This could involve the modification of 2-Chloro-N-(3,4-dichlorophenethyl)acetamide to increase its efficacy against resistant plant species. Additionally, research could focus on the development of new methods for the delivery of 2-Chloro-N-(3,4-dichlorophenethyl)acetamide to plants, such as nanoparticles or other carriers. Finally, research could focus on the use of 2-Chloro-N-(3,4-dichlorophenethyl)acetamide in combination with other herbicides to increase its efficacy and reduce the risk of resistance.
Méthodes De Synthèse
2-Chloro-N-(3,4-dichlorophenethyl)acetamide is synthesized by the reaction of 3,4-dichlorophenethylamine with chloroacetyl chloride in the presence of a base. The reaction yields 2-Chloro-N-(3,4-dichlorophenethyl)acetamide, which is purified by recrystallization.
Applications De Recherche Scientifique
2-Chloro-N-(3,4-dichlorophenethyl)acetamide is widely used in scientific research to study the photosynthetic process in plants. It has been used to investigate the mechanisms of photosystem II, the electron transport chain, and the regulation of photosynthesis. 2-Chloro-N-(3,4-dichlorophenethyl)acetamide has also been used to study the effects of environmental stressors on photosynthesis and to develop new herbicides that target photosystem II.
Propriétés
IUPAC Name |
2-chloro-N-[2-(3,4-dichlorophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c11-6-10(15)14-4-3-7-1-2-8(12)9(13)5-7/h1-2,5H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIMOABYFXLRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)CCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
![N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)




![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)
![2-chloro-N-[(2-methoxy-5-methylphenyl)methyl]acetamide](/img/structure/B7628185.png)
![2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole](/img/structure/B7628214.png)
![2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid](/img/structure/B7628220.png)

![1-[2-(2-Chlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7628237.png)